Mal-bis-PEG3-DBCO
CAS No.:
Cat. No.: VC16019667
Molecular Formula: C70H84N8O17
Molecular Weight: 1309.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C70H84N8O17 |
---|---|
Molecular Weight | 1309.5 g/mol |
IUPAC Name | 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Standard InChI | InChI=1S/C70H84N8O17/c79-62(21-23-69(86)77-49-57-13-3-1-9-53(57)17-19-55-11-5-7-15-60(55)77)71-30-37-88-41-45-92-47-43-90-39-32-73-64(81)28-35-94-51-59(75-66(83)27-34-76-67(84)25-26-68(76)85)52-95-36-29-65(82)74-33-40-91-44-48-93-46-42-89-38-31-72-63(80)22-24-70(87)78-50-58-14-4-2-10-54(58)18-20-56-12-6-8-16-61(56)78/h1-16,25-26,59H,21-24,27-52H2,(H,71,79)(H,72,80)(H,73,81)(H,74,82)(H,75,83) |
Standard InChI Key | YVRVBZDYHPVZNT-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCN7C(=O)C=CC7=O |
Introduction
Chemical Structure and Physicochemical Properties
Mal-bis-PEG3-DBCO is a heterotrifunctional molecule comprising three distinct components: a maleimide group, a bis-PEG3 linker, and two DBCO moieties. The maleimide group facilitates thiol-specific conjugation via Michael addition, while the DBCO groups enable strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click" reaction . The PEG3 spacer bridges these functional groups, conferring hydrophilicity and flexibility.
Table 1: Comparative Properties of DBCO-PEG Derivatives
The PEG spacer’s length directly influences solubility and steric effects. For instance, Mal-PEG2-bis-PEG3-DBCO’s extended PEG chains enhance aqueous compatibility compared to shorter variants . This trend suggests that Mal-bis-PEG3-DBCO’s tris-PEG linker optimizes balance between hydrophilicity and molecular bulk.
Synthesis and Industrial Production
The synthesis of Mal-bis-PEG3-DBCO involves sequential conjugation of maleimide and DBCO groups to a PEG backbone. While detailed protocols are proprietary, general strategies can be extrapolated from related compounds:
Stepwise Conjugation
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Maleimide Activation: The maleimide moiety is introduced via NHS ester or other activating agents to enable thiol coupling.
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PEGylation: A tris-PEG linker is attached to the maleimide, often using carbodiimide-mediated amide bond formation.
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DBCO Incorporation: DBCO groups are conjugated to the PEG termini through azide-alkyne cycloaddition or amine-reactive chemistry .
Industrial-scale production employs batch reactors with chromatographic purification (e.g., HPLC or SEC) to achieve >95% purity . Quality control protocols emphasize functional group integrity, verified via NMR and mass spectrometry.
Mechanism of Action and Reactivity
Mal-bis-PEG3-DBCO’s utility stems from its orthogonal reactivity:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO groups undergo rapid cycloaddition with azides, forming stable triazole linkages without cytotoxic copper catalysts . This reaction proceeds at physiological pH and temperature, making it ideal for live-cell labeling .
Maleimide-Thiol Conjugation
The maleimide group reacts selectively with cysteine residues or other thiol-containing molecules, forming covalent thioether bonds. This reaction dominates at pH 6.5–7.5, with kinetics influenced by PEG spacer flexibility .
Table 2: Reaction Kinetics of Mal-bis-PEG3-DBCO Functional Groups
Reaction Type | Rate Constant (k) | Optimal pH | Temperature Range |
---|---|---|---|
SPAAC (DBCO + Azide) | ~1–3 M⁻¹s⁻¹ | 6.5–8.5 | 4–37°C |
Michael Addition | ~100–500 M⁻¹s⁻¹ | 6.5–7.5 | 25–37°C |
The dual functionality allows sequential or simultaneous conjugation, enabling complex architectures like antibody-drug conjugates (ADCs) or multimodal imaging probes.
Biological and Biomedical Applications
Mal-bis-PEG3-DBCO’s biocompatibility and selectivity have driven adoption across disciplines:
Targeted Drug Delivery
PEGylated DBCO derivatives enhance ADC stability by minimizing aggregation. For example, trastuzumab conjugates using analogous linkers show improved tumor uptake and reduced off-target binding .
In Vivo Imaging
SPAAC’s copper-free nature permits real-time tracking in live organisms. A 2024 study demonstrated that DBCO-modified probes achieved 3-fold higher tumor-to-background ratios in PET imaging compared to traditional methods .
Surface Functionalization
The compound’s ability to conjugate proteins to nanoparticles has advanced biosensor development. Gold nanoparticles functionalized with Mal-bis-PEG3-DBCO exhibit uniform antibody coating, enhancing detection limits in ELISA assays .
Comparative Analysis with Related Compounds
Mal-bis-PEG3-DBCO’s performance is contextualized against similar agents:
Mal-PEG2-bis-PEG3-DBCO
This analog’s shorter PEG2 spacer reduces hydrodynamic radius but increases aggregation risk in high-ionic-strength media . Mal-bis-PEG3-DBCO’s extended PEG3 linker mitigates this, albeit with a slight increase in molecular weight.
Bis-DBCO-PEG3
Lacking a maleimide group, this compound is limited to dual-azide conjugation . Mal-bis-PEG3-DBCO’s trifunctionality supports more complex conjugation schemes, such as ternary nanoparticle assemblies.
Future Perspectives
Ongoing research aims to:
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Optimize PEG length for specific applications (e.g., blood-brain barrier penetration).
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Develop photoactivatable DBCO derivatives for spatiotemporal control.
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Integrate Mal-bis-PEG3-DBCO into CRISPR-Cas9 delivery systems for gene editing.
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